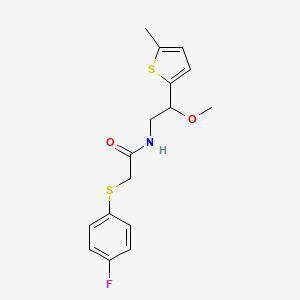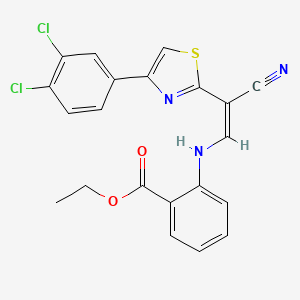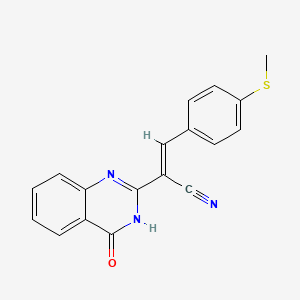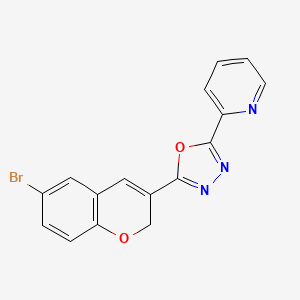
N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a chemical compound that has been identified as a potential drug candidate for the treatment of various diseases. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of various enzymes and proteins that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of various enzymes and proteins that are involved in cancer cell survival. This compound has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide in lab experiments is its potent anticancer activity against various cancer cell lines. This compound is also relatively easy to synthesize and purify, which makes it a good candidate for further studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells. Therefore, further studies are needed to determine the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for the study of N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide. One direction is to further investigate the mechanism of action of this compound and identify the specific enzymes and proteins that are targeted by this compound. Another direction is to study the safety and efficacy of this compound in vivo using animal models. Additionally, this compound can be modified to improve its potency and selectivity against cancer cells. Finally, more studies are needed to determine the potential applications of this compound in the treatment of various inflammatory diseases.
Conclusion:
In conclusion, this compound is a potential drug candidate for the treatment of various diseases. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. Further studies are needed to determine the safety and efficacy of this compound in vivo and to identify its specific targets in cancer cells.
Métodos De Síntesis
N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide can be synthesized using various methods, including the reaction of pyridine-3-carboxaldehyde, 2-amino-1H-pyrrole, and 2-chloro-4-carboxamidothiazole in the presence of a base. Another method involves the reaction of pyridine-3-carboxaldehyde, 2-amino-1H-pyrrole, and 2-bromo-4-carboxamidothiazole in the presence of a base. Both methods have been reported to yield the desired compound with good yields and high purity.
Aplicaciones Científicas De Investigación
N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has been studied extensively for its potential applications in the treatment of various diseases. It has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c19-13(16-9-11-4-3-5-15-8-11)12-10-20-14(17-12)18-6-1-2-7-18/h1-8,10H,9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOOQNYVEVMCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2791509.png)
![N-[1-(3,4-Dimethylphenyl)ethyl]-2-[(4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]acetamide](/img/structure/B2791511.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2791513.png)
![1,4-Dioxa-8-thiaspiro[4.5]decane](/img/structure/B2791515.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2791516.png)
![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-methoxybenzoate](/img/structure/B2791519.png)


